

Comparative Analysis of (-)-Gallopamil's Impact on Atrioventricular Conduction

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Compound of Interest

Compound Name: (-)-Gallopamil

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For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the electrophysiological effects of **(-)-Gallopamil** on atrioventricular (AV) conduction, with a focus on its performance relative to other key calcium channel blockers, Verapamil and Diltiazem. The information presented is supported by experimental data from published studies.

Executive Summary

(-)-Gallopamil, a potent phenylalkylamine calcium channel blocker, exerts a significant depressant effect on atrioventricular (AV) conduction.[1][2][3][4] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the depolarization of nodal tissue.[5][6] This action leads to a slowing of conduction velocity and an increase in the refractory period of the AV node.[1][7]

Experimental data indicates that **(-)-Gallopamil** is equipotent to Verapamil in its ability to prolong the A-H interval and the effective refractory period of the AV node when administered intravenously.[3] However, studies on oral slow-release formulations for rate control in atrial fibrillation suggest that Gallopamil may be less effective than Verapamil and Diltiazem.[8] The impact of these calcium channel blockers on AV conduction is often rate-dependent, with more pronounced effects observed at faster heart rates.[9][10]

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of **(-)-Gallopamil**, Verapamil, and Diltiazem on key parameters of atrioventricular conduction as reported in various studies.

Table 1: Effect on A-H Interval (Atrial to His Bundle Conduction Time)

Drug	Species/Population	Dose	Baseline A-H Interval (ms)	Post-Dose A-H Interval (ms)	Change in A-H Interval (ms)	Citation(s)
(-)-Gallopamil	Human (10 pts)	0.03 mg/kg i.v.	88.5 ± 20.0	102.5 ± 22.6	+14.0	[3]
Verapamil	Human (20 pts)	0.1 mg/kg i.v.	78.1 ± 16.0	88.4 ± 19.5	+10.3	[3]
Diltiazem	Human (25 pts)	Dose 2 (plasma conc. 73 ng/ml)	Long Cycle: (not specified)	Long Cycle: (not specified)	+3 ± 4	[9]
Dose 3 (plasma conc. 136 ng/ml)	Long Cycle: (not specified)	Long Cycle: (not specified)	+25 ± 8	[9]		
Dose 2 (plasma conc. 73 ng/ml)	Short Cycle: (not specified)	Short Cycle: (not specified)	+45 ± 17	[9]		
Dose 3 (plasma conc. 136 ng/ml)	Short Cycle: (not specified)	Short Cycle: (not specified)	+58 ± 12	[9]		

Table 2: Effect on Atrioventricular Nodal Effective Refractory Period (AVNERP)

Drug	Species/Population	Dose	Baseline AVNERP (ms)	Post-Dose AVNERP (ms)	Change in AVNERP (ms)	Citation(s)
(-)-Gallopamil	Human (10 pts)	0.03 mg/kg i.v.	266.7 ± 72.6	380.0 ± 112.7	+113.3	[3]
Verapamil	Human (20 pts)	0.1 mg/kg i.v.	290.0 ± 77.6	360.5 ± 93.3	+70.5	[3]
Diltiazem	Human (25 pts)	Dose 2 (plasma conc. 73 ng/ml)	Long Cycle: (not specified)	Long Cycle: (not specified)	+36 ± 12	[9]
Dose 3 (plasma conc. 136 ng/ml)	Long Cycle: (not specified)	Long Cycle: (not specified)	+70 ± 25	[9]		
Dose 2 (plasma conc. 73 ng/ml)	Short Cycle: (not specified)	Short Cycle: (not specified)	+80 ± 24	[9]		
Dose 3 (plasma conc. 136 ng/ml)	Short Cycle: (not specified)	Short Cycle: (not specified)	+163 ± 41	[9]		

Table 3: Effect on Wenckebach Cycle Length (WCL)

Drug	Species/Population	Dose	Change in WCL	Notes	Citation(s)
(-)-Gallopamil	Human (13 pts)	4 mg i.v.	Lower stimulation rates induced 2nd degree AV block	Quantitative change in WCL not specified.	[2]
Human (18 pts)	100 mg b.i.d. (slow-release)	Asymptomatic 2nd degree AV block (Wenckebach) in 3 patients	Observed during long-term ECG monitoring.		[11]
Verapamil	Rabbit (in vitro)	Not specified	Prolonged	Not specified	[10]
Diltiazem	Human (25 pts)	Dose 1 (plasma conc. 43 ng/ml)	Increase of 54 ± 13 ms	Dose-dependent increases observed.	[9]
Dose 2 (plasma conc. 73 ng/ml)		Increase of 84 ± 18 ms			[9]
Dose 3 (plasma conc. 136 ng/ml)		Increase of 174 ± 33 ms			[9]
Anesthetized Dogs (8)	Bolus + infusion (plasma conc. 8-1400 ng/mL)	Proportional increase with plasma concentration			[12]

Experimental Protocols

Electrophysiological Study in Humans with (-)-Gallopamil, Verapamil, and Ro 11-1781

- Objective: To compare the electrophysiological effects of intravenous **(-)-Gallopamil** (D 600), Verapamil, and Ro 11-1781.[3]
- Study Population: 10 patients for **(-)-Gallopamil**, 20 for Verapamil, and 10 for Ro 11-1781.[3]
- Drug Administration:
 - **(-)-Gallopamil**: 0.03 mg/kg administered intravenously.[3]
 - Verapamil: 0.1 mg/kg administered intravenously.[3]
- Methodology:
 - His bundle recordings were obtained during sinus rhythm and following atrial and ventricular pacing.[3]
 - Standard electrophysiological measurements including A-H interval and effective refractory period of the AV node (ERP AVN) were recorded before and after drug administration.[3]
 - The Wenckebach point was determined during high-rate atrial pacing.[3]

Rate-Dependent Effects of Diltiazem on Human Atrioventricular Nodal Properties

- Objective: To evaluate the influence of heart rate on the electrophysiological effects of Diltiazem in humans.[9]
- Study Population: 25 patients undergoing electrophysiological studies.[9]
- Drug Administration: Three intravenous doses of Diltiazem designed to achieve low, intermediate, and high stable plasma concentrations (43 ± 4 , 73 ± 6 , and 136 ± 11 ng/ml, respectively).[9]

- Methodology:
 - Sinus node, atrial, and AV nodal function were evaluated at multiple atrial rates under control conditions and after drug administration.[9]
 - Measurements included A-H interval, atrioventricular effective refractory period (AVERP), and Wenckebach cycle length.[9]
 - Data was analyzed based on the longest and shortest cycle lengths achievable for each patient.[9]

Study of (-)-Gallopamil on AV Conduction in Patients with Normal Sinus Rhythm

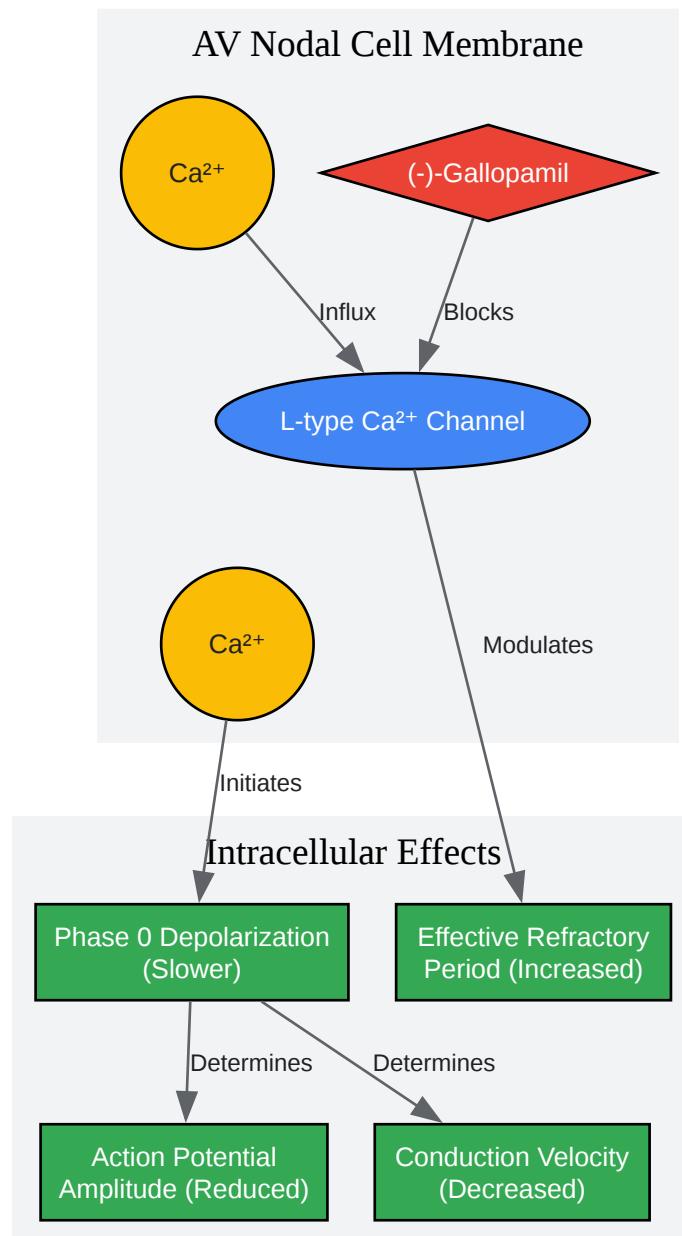
- Objective: To investigate the influence of **(-)-Gallopamil** on cardiac conduction and sinus node function.[2]
- Study Population: 13 patients with normal sinus rhythm.[2]
- Drug Administration: A single intravenous dose of 4 mg of **(-)-Gallopamil**.[2]
- Methodology:
 - His bundle recordings and atrial stimulation were used to assess cardiac conduction.[2]
 - Atrioventricular conduction time was measured before and after drug administration.[2]
 - The occurrence of second-degree AV block was observed during atrial stimulation.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which **(-)-Gallopamil** and other non-dihydropyridine calcium channel blockers affect AV conduction is through the blockade of L-type voltage-gated calcium channels. These channels are critical for the electrogenesis of the "slow response" action potentials characteristic of the sinoatrial (SA) and atrioventricular (AV) nodes.[5][6][13]

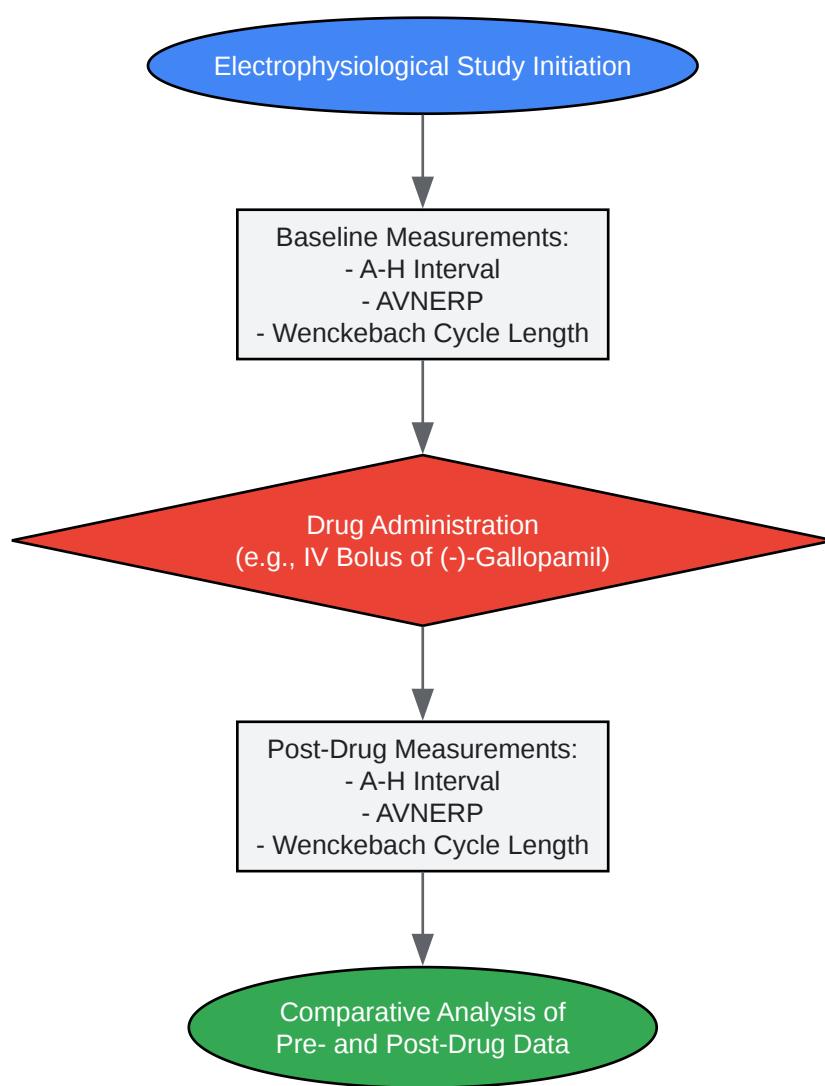
By inhibiting the influx of calcium ions during phase 0 of the nodal action potential, these drugs reduce the rate of depolarization and the amplitude of the action potential.[1][14][15] This leads

to a decreased conduction velocity through the AV node. Furthermore, by prolonging the effective refractory period, they reduce the number of impulses that can be transmitted from the atria to the ventricles, which is particularly relevant in the management of supraventricular tachyarrhythmias.[6][7]



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Caption: Signaling pathway of **(-)-Gallopamil** on an AV nodal cell.



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Caption: General workflow for an electrophysiological study.

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